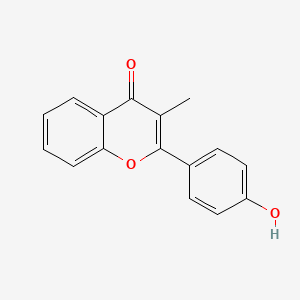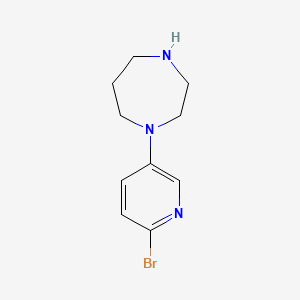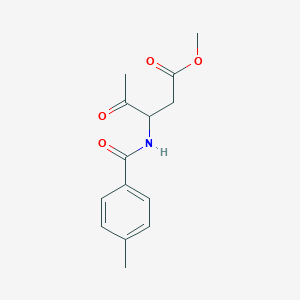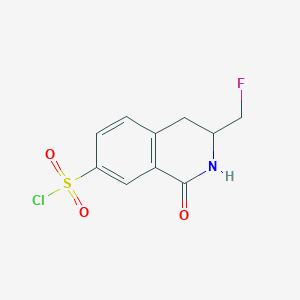
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one , also known as 4-Hydroxyphenylacetic acid , is a chemical compound found in olive oil and beer . It is a polyphenolic building block with various applications.
Synthesis Analysis
The synthesis of 4-Hydroxyphenylacetic acid involves reducing 4-hydroxymandelic acid using elemental phosphorus and iodine . This process yields the desired compound.
Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 , with a molar mass of 152.149 g/mol . It appears as a beige powder and has a melting point of approximately 150°C .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized via the Knoevenagel reaction and studied for its crystal structure and physico-chemical properties, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Spectroscopic Analysis and Quantum Studies
- Spectroscopic analysis and quantum mechanical studies of similar flavonoid compounds, including 5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, were conducted to understand their stability, reactivity, and potential photovoltaic efficiency (Al-Otaibi et al., 2020).
Green Synthesis Approaches
- A greener synthesis protocol for 3-Se/S-4H-chromen-4-ones, which are structurally similar, was described, highlighting environmentally friendly synthesis methods (Rafique et al., 2017).
Biological Activity Studies
- Studies on Pd(II) complexes with 3-formyl chromone Schiff bases related to 4H-chromen-4-ones showed potential antibacterial activity and were compared to standard drugs for their antioxidant activity (Kavitha & Reddy, 2016).
Colorimetric Recognition and Sensor Development
- A study on the colorimetric recognition of Cu2+ and CN− by asymmetric coumarin-conjugated naphthol groups in aqueous solution demonstrates the application of chromen-2-ones in developing chemical sensors (Jo et al., 2014).
Antimicrobial Effects
- Research on 4-hydroxy-chromen-2-one derivatives highlighted their significant antibacterial activity against strains like Staphylococcus aureus and E. coli, suggesting their use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Wirkmechanismus
Zukünftige Richtungen
: Papadopoulos, G., & Boskou, D. (1991). “Antioxidant effect of natural phenols on olive oil.” Journal of the American Oil Chemists’ Society, 68(9), 669. DOI: 10.1007/BF02662292 : Determination of free and bound phenolic acids in beer. M. Nardini and A. Ghiselli, Food Chemistry, January 2004, Volume 84, Issue 1, Pages 137–143. DOI: 10.1016/S0308-8146(03)00257-700257-7)
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(18)13-4-2-3-5-14(13)19-16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKDSVRGSOSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468903 | |
| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55456-75-2 | |
| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)





![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)
